molecular formula C17H20N2O B8122122 4-(1-Cyclohexylmethyl-1H-pyrazol-4-yl)-benzaldehyde

4-(1-Cyclohexylmethyl-1H-pyrazol-4-yl)-benzaldehyde

Cat. No.: B8122122
M. Wt: 268.35 g/mol
InChI Key: GQVGWFLRHWIMCW-UHFFFAOYSA-N
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Description

4-(1-Cyclohexylmethyl-1H-pyrazol-4-yl)-benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a pyrazole ring, which is further substituted with a cyclohexylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Cyclohexylmethyl-1H-pyrazol-4-yl)-benzaldehyde typically involves the formation of the pyrazole ring followed by the introduction of the benzaldehyde group. One common method involves the reaction of cyclohexylmethyl hydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then subjected to formylation to introduce the benzaldehyde group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(1-Cyclohexylmethyl-1H-pyrazol-4-yl)-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: 4-(1-Cyclohexylmethyl-1H-pyrazol-4-yl)-benzoic acid.

    Reduction: 4-(1-Cyclohexylmethyl-1H-pyrazol-4-yl)-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(1-Cyclohexylmethyl-1H-pyrazol-4-yl)-benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Cyclohexylmethyl-1H-pyrazol-4-yl)-benzaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Cyclohexylmethyl-1H-pyrazol-4-yl)-piperidine
  • 4-(1-Cyclohexylmethyl-1H-pyrazol-4-yl)-phenol

Uniqueness

4-(1-Cyclohexylmethyl-1H-pyrazol-4-yl)-benzaldehyde is unique due to the presence of both the benzaldehyde and pyrazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[1-(cyclohexylmethyl)pyrazol-4-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c20-13-15-6-8-16(9-7-15)17-10-18-19(12-17)11-14-4-2-1-3-5-14/h6-10,12-14H,1-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVGWFLRHWIMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=C(C=N2)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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